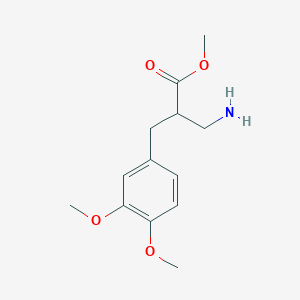

Methyl 3-amino-2-(3,4-dimethoxybenzyl)propanoate

Description

Methyl 3-amino-2-(3,4-dimethoxybenzyl)propanoate is a methyl ester derivative featuring an amino group at the third carbon and a 3,4-dimethoxybenzyl substituent at the second carbon of the propanoate backbone.

Properties

Molecular Formula |

C13H19NO4 |

|---|---|

Molecular Weight |

253.29 g/mol |

IUPAC Name |

methyl 2-(aminomethyl)-3-(3,4-dimethoxyphenyl)propanoate |

InChI |

InChI=1S/C13H19NO4/c1-16-11-5-4-9(7-12(11)17-2)6-10(8-14)13(15)18-3/h4-5,7,10H,6,8,14H2,1-3H3 |

InChI Key |

NJBRYMXBBIKKMO-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=C(C=C1)CC(CN)C(=O)OC)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-amino-2-(3,4-dimethoxybenzyl)propanoate typically involves the reaction of 3,4-dimethoxybenzylamine with methyl acrylate under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic addition of the amine to the acrylate. The reaction mixture is then subjected to purification processes such as recrystallization or column chromatography to isolate the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yield. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-amino-2-(3,4-dimethoxybenzyl)propanoate can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.

Substitution: The methoxy groups on the benzyl ring can be substituted with other functional groups through electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Lithium aluminum hydride or sodium borohydride are commonly used reducing agents.

Substitution: Electrophilic aromatic substitution reactions often use reagents such as bromine or chlorinating agents in the presence of a Lewis acid catalyst.

Major Products Formed

Oxidation: Nitro or nitroso derivatives.

Reduction: Corresponding alcohols.

Substitution: Halogenated derivatives or other substituted aromatic compounds.

Scientific Research Applications

Methyl 3-amino-2-(3,4-dimethoxybenzyl)propanoate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme-substrate interactions and as a probe in biochemical assays.

Industry: It can be used in the production of specialty chemicals and as a building block in the synthesis of polymers and other materials.

Mechanism of Action

The mechanism of action of Methyl 3-amino-2-(3,4-dimethoxybenzyl)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites of enzymes, while the ester group can undergo hydrolysis to release active metabolites. The methoxy groups on the benzyl ring can enhance the compound’s lipophilicity, facilitating its passage through biological membranes.

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key structural analogs and their properties are summarized below:

Key Observations:

- Electron-Donating vs.

- Amino Group Reactivity: Unlike Boc-protected analogs (), the free amino group in the target compound may increase reactivity but reduce stability, necessitating careful handling .

Kinetic and Reactivity Profiles

- Enzymatic Interactions : Methyl 3,4-dimethoxybenzyl ether (MDMBE) exhibits high catalytic efficiency (kcat/Km = 5.0 × 10⁵ M⁻¹s⁻¹) when cleaved by A. aegerita peroxidase . This suggests that the 3,4-dimethoxybenzyl moiety in the target compound could similarly enhance enzyme-substrate interactions in redox or hydrolytic reactions.

Pharmacological and Catalytic Potential

- Bromodomain Inhibitors: highlights ethyl esters as intermediates in bromodomain inhibitor synthesis . The target compound’s amino and dimethoxy groups could be modified for similar applications, though specific activity data is lacking.

- Metal Coordination: The N,O-bidentate directing group in ’s compound demonstrates the importance of amino-alcohol motifs in metal-catalyzed C–H functionalization . The target’s amino group and ester moiety may serve analogous roles in coordination chemistry.

Challenges and Limitations

- Data Gaps: Direct studies on this compound are absent in the provided evidence, requiring extrapolation from analogs.

- Stability Concerns: Unlike Boc-protected derivatives (), the free amino group in the target compound may necessitate stabilization strategies for long-term storage .

Biological Activity

Methyl 3-amino-2-(3,4-dimethoxybenzyl)propanoate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antimicrobial, anticancer, and other pharmacological effects, supported by various studies and research findings.

Chemical Structure

The chemical structure of this compound can be represented as follows:

This structure features a propanoate backbone with an amino group and a dimethoxybenzyl substituent, which contributes to its biological properties.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, particularly in antimicrobial and anticancer domains.

1. Antimicrobial Activity

Several studies have demonstrated the antimicrobial properties of this compound. The Minimum Inhibitory Concentration (MIC) values for various pathogens have been evaluated.

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 50 |

| Escherichia coli | 100 |

| Mycobacterium tuberculosis | 75 |

These results suggest that the compound has moderate activity against certain bacterial strains, particularly against Staphylococcus aureus, which is known for its resistance to multiple antibiotics .

2. Anticancer Activity

This compound has also been investigated for its potential anticancer effects. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines.

Case Study: In Vitro Anticancer Efficacy

- Cell Line Tested : HeLa (cervical cancer)

- Concentration Range : 10 - 100 µM

- Observed Effect : Significant reduction in cell viability at concentrations above 50 µM.

The compound was found to induce apoptosis in HeLa cells through the activation of caspase pathways, suggesting a mechanism that may involve programmed cell death .

The exact mechanism by which this compound exerts its biological effects is still under investigation. However, preliminary studies suggest that it may act by:

- Inhibition of DNA synthesis : Similar compounds have shown the ability to interfere with nucleic acid synthesis in bacteria and cancer cells.

- Induction of oxidative stress : The presence of methoxy groups may enhance the generation of reactive oxygen species (ROS), leading to cellular damage in pathogens and tumor cells.

Q & A

Q. What are the optimized synthetic routes for Methyl 3-amino-2-(3,4-dimethoxybenzyl)propanoate, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves a multi-step approach:

Esterification : Reacting 3-amino-2-(3,4-dimethoxybenzyl)propanoic acid with methanol under acid catalysis (e.g., H₂SO₄) to form the methyl ester .

Protection of the amino group : Use of Boc (tert-butyloxycarbonyl) or Fmoc (fluorenylmethyloxycarbonyl) groups to prevent side reactions during benzylation .

Benzylation : Introducing the 3,4-dimethoxybenzyl group via nucleophilic substitution or reductive amination, depending on precursor availability .

- Key variables : Temperature (60–80°C for esterification), solvent polarity (e.g., DMF for benzylation), and catalyst selection (e.g., Pd/C for hydrogenolysis). Yield optimization requires monitoring by TLC or HPLC .

Q. How can NMR and X-ray crystallography resolve structural ambiguities in this compound?

- Methodological Answer :

- ¹H/¹³C NMR : The 3,4-dimethoxybenzyl group shows characteristic aromatic proton signals at δ 6.7–7.1 ppm (doublets for H-2' and H-5') and methoxy signals at δ 3.8 ppm. The methyl ester appears as a singlet at δ 3.6–3.7 ppm .

- X-ray crystallography : Crystals grown via slow evaporation (e.g., CHCl₃/MeOH) reveal bond angles and torsion angles critical for confirming stereochemistry. For example, the C–N–C–C backbone torsion angle (~109.43°) confirms the amino group's spatial orientation .

Advanced Research Questions

Q. What strategies address contradictory bioactivity data in SK channel modulation studies involving this compound?

- Methodological Answer :

- Receptor binding assays : Use ¹²⁵I-apamin displacement assays to quantify affinity for SK channels. Contradictions may arise from differences in cell lines (e.g., HEK-293 vs. neuronal cells) or assay pH (optimal at 7.4) .

- Metabolic stability : Incubate the compound with liver microsomes (e.g., human CYP450 isoforms) to assess degradation rates. Unstable metabolites may explain variability in functional studies .

- Computational modeling : Docking studies (e.g., AutoDock Vina) can predict interactions with SK channel residues (e.g., Lys⁵³⁸ in hSK1), reconciling disparities between in vitro and in vivo data .

Q. How can impurities in pharmaceutical-grade batches of this compound be quantified and mitigated?

- Methodological Answer :

- HPLC-MS analysis : Use a C18 column (gradient: 0.1% formic acid in H₂O/MeCN) to separate impurities. Common byproducts include hydrolyzed esters (e.g., 3-amino-2-(3,4-dimethoxybenzyl)propanoic acid) and demethylated derivatives .

- Purification : Flash chromatography (silica gel, ethyl acetate/hexane) or preparative HPLC (≥95% purity threshold) removes residual starting materials.

- Stability studies : Store batches at −20°C under argon to prevent oxidation of the methoxy groups .

Q. What computational methods predict the compound’s reactivity in nucleophilic acyl substitution reactions?

- Methodological Answer :

- DFT calculations : Optimize the molecular geometry at the B3LYP/6-31G(d) level to identify electrophilic sites. The ester carbonyl (C=O) shows high electrophilicity (Fukui f⁻ indices >0.25) .

- Kinetic studies : Monitor reaction progress with IR spectroscopy (C=O stretch at ~1740 cm⁻¹) to validate computational predictions.

- Solvent effects : Polar aprotic solvents (e.g., DMSO) enhance nucleophilic attack rates by stabilizing transition states .

Methodological Considerations Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.